Comparative Optical Rotation and Absolute Configuration of (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9) vs. (S)-Enantiomer (80657-57-4)
The most fundamental and quantifiable differentiator between the target compound and its closest analog is the sign and magnitude of specific optical rotation, which confirms absolute configuration. The (R)-enantiomer (CAS 72657-23-9) exhibits a specific rotation of [α]19/D -26° (c = 4 in methanol), while the (S)-enantiomer (CAS 80657-57-4) exhibits [α]19/D +26° under identical conditions . This is a direct, reproducible measurement that confirms stereochemical identity and is critical for quality control in procurement.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]19/D -26° (c = 4, MeOH) |
| Comparator Or Baseline | (S)-enantiomer (CAS 80657-57-4): [α]19/D +26° (c = 4, MeOH) |
| Quantified Difference | Opposite sign, equal magnitude |
| Conditions | c = 4 in methanol, 19°C |
Why This Matters
This measurement is a definitive, non-destructive verification of stereochemical identity, essential for release testing and ensuring procurement of the correct enantiomer.
